molecular formula C6H10N2O4S B101587 p-Phenylenediamine sulfate CAS No. 16245-77-5

p-Phenylenediamine sulfate

Cat. No. B101587
CAS RN: 16245-77-5
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
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Description

p-Phenylenediamine sulfate is a derivative of p-phenylenediamine (pPD), a compound that is widely studied for its applications in polymer science and materials chemistry. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of p-phenylenediamine and its derivatives.

Synthesis Analysis

The synthesis of p-phenylenediamine sulfate and related compounds involves various chemical and electrochemical methods. For instance, the electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of arylsulfinic acids leads to the formation of new sulfonamide derivatives, as described in one study . Another approach involves the oxidative copolymerization of p-phenylenediamine with sulfonic acid monomers, which results in sulfonated poly(p-phenylenediamine) polymers with improved solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of p-phenylenediamine-based compounds is characterized by the presence of aromatic rings, which can be functionalized with various groups such as sulfonic acid. X-ray characterization and spectroscopic methods like FT-IR and NMR are commonly used to elucidate the structure of these compounds. For example, the coordination and extraction of Pb(II) by disulfonamide ligands derived from o-phenylenediamine have been studied, revealing complex structures with specific coordination sites .

Chemical Reactions Analysis

p-Phenylenediamine and its derivatives participate in a variety of chemical reactions. These include Michael type addition reactions during electrochemical oxidation , ion-exchange processes for metal extraction , and copolymerization reactions to create new materials with enhanced properties . The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of p-phenylenediamine sulfate and related compounds are significantly affected by their molecular structure and the degree of functionalization. Sulfonated derivatives exhibit improved solubility in various solvents and enhanced thermal stability . The electrochemical properties are also of interest, as demonstrated by the development of sensors based on molecularly imprinted polymers and the study of electrochemically initiated reactions for sensing applications . Adsorption mechanisms, as investigated for sulfate ions with poly(m-phenylenediamine), reveal the influence of oxidation state on adsorption performance .

Scientific Research Applications

Hair Dye Formulation

  • Hair Dye Performance: Hydroxyethyl-p-phenylenediamine sulfate is used as a dye intermediate in hair dyes. It shows good oxidation resistance and less hair damage compared to conventional p-phenylenediamine-based dyes. The dyed hair exhibits good UV resistance (Yue Jua, 2014).

Environmental and Health Impact

  • Testicular Toxicity: Para-phenylenediamine (PPD) in hair dye formulations has been linked to significant decreases in sperm count and testicular weight in male rats, indicating potential reproductive toxicity (M. Bharali & K. Dutta, 2012).
  • Rubber-Derived Quinones: P-Phenylenediamines used in the rubber industry transform into quinones, which are pervasive in the environment. These quinones pose potential ecological and human health risks (Guodong Cao et al., 2022).

Chemical Analysis and Sensing

  • Atropine Sulfate Sensor: A bulk acoustic wave sensor based on an electrosynthesized copolymer of aniline with o-phenylenediamine has been developed for atropine sulfate determination. This sensor exhibited good selectivity and sensitivity (Hui Peng et al., 2000).

Environmental Remediation

  • Sulfate Ion Adsorption: Poly(m-phenylenediamine) shows effective adsorption of sulfate ions in aqueous solutions. This material's adsorption performance is improved with decreased oxidation state (Peilun Sang et al., 2013).

Polymerization Processes

  • Computational Studies: Computational studies on persulfate-assisted p-phenylenediamine polymerization provide insights into the mechanism of polymer formation, crucial for experimental protocols and expanding polymer scope (Yusif Abdullayev et al., 2022).

Allergenicity and Sensitivity

  • Allergy and Sensitization: Studies have shown variations in p-phenylenediamine sensitization rates among different racial groups, reflecting variations in allergen exposure or metabolic differences (H. Dickel et al., 2001).

Safety And Hazards

P-Phenylenediamine (PPD) is considered hazardous. It can cause respiratory distress and renal failure when ingested. It can also lead to allergic reactions as it is a known skin sensitizer . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the recognition and quantification of p-Phenylenediamine (PPD), with a focus on electrochemical approaches due to their short analysis time, cost-effectiveness, ease of use, and ease of miniaturization . There is also interest in the development of new interfacial polymerization-based fabrication strategies to improve the performance of thin-film composite membranes .

properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
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DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
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Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
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Product Name

p-Phenylenediamine sulfate

CAS RN

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name 1,4-Benzenediamine sulfate
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Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name p-Phenylenediamine sulfate
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Record name Benzene-1,4-diammonium sulphate
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Record name P-PHENYLENEDIAMINE SULFATE
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Record name 1,4-BENZENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
PJ Frosch, K Kügler, J Geier - Contact Dermatitis, 2011 - Wiley Online Library
… On the basis of the results of predictive tests, hydroxyethyl-p-phenylenediamine sulfate (HPPS; CAS 93841-25-9) was considered to be a possible candidate in the early 1990s. We …
Number of citations: 26 onlinelibrary.wiley.com
S Hirayama, K Nagashima, N Nakano - Journal of Environmental …, 2000 - jstage.jst.go.jp
… As a N,N-diethyl p-phenylenediamine sulfate (DPD) is rapidly oxidized with chlorine producing highly intense red species N,N-diethylsemiquinonediimide7,8), the DPD is widely used …
Number of citations: 7 www.jstage.jst.go.jp
S Kariuki, P Babady-Bila, B Duquette - Environmental Chemistry, 2008 - CSIRO Publishing
… Colour developing reagent (CDR) was made by dissolving a mixture of 0.4 g of N,N-diethyl-p-phenylenediamine sulfate (DEPD, Sigma) and 0.6 g FeCl 3 ·6H 2 O (Sigma) in 100 mL of …
Number of citations: 2 www.publish.csiro.au
FA Andersen - International journal of toxicology, 1997 - journals.sagepub.com
The ingredients m-Phenylenediamine and m-Phenylenediamine Sulfate are aromatic amines that function as hair colorants in cosmetic products. Both are currently used in hair dye …
Number of citations: 6 journals.sagepub.com
K Yazar, A Boman, C Lidén - Contact dermatitis, 2012 - Wiley Online Library
Background. Oxidative hair dyes are important skin sensitizers, causing contact allergy and dermatitis in hairdressers and consumers. Objectives. To study the prevalence of hair dye …
Number of citations: 73 onlinelibrary.wiley.com
X Liu, H Cai, J Zou, Z Pang, B Yuan, Z Zhou, Q Cheng - Chemosphere, 2018 - Elsevier
… N,N-diethyl-p-phenylenediamine sulfate salt (DPD, purity 98%) and Orange II sodium salt (AO7, purity 85%) were obtained from Aladdin Reagents Co., Ltd. (Shanghai, China). …
Number of citations: 23 www.sciencedirect.com
T Li, L Dai, Y Huang, S Pan, Z Pang, J Zou - Journal of Environmental …, 2021 - Elsevier
… N,N-Diethyl-p-phenylenediamine sulfate salt (DPD, ≥ 98%) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS, ≥ 98%) were provided by Aladdin Reagents Co. Ltd. (…
Number of citations: 3 www.sciencedirect.com
A Rustoiu-Csavdari, U Nickel - Analytical and bioanalytical chemistry, 2002 - Springer
The analytical potential of the redox reactions between N,N-dimethyl- or N,N,N′,N′-tetramethyl-p-phenylenediamine (DMPPD or TMPPD, respectively) and peroxodisulfate in acidic …
Number of citations: 3 link.springer.com
JJ Yourick, RL Bronaugh - Toxicology and applied pharmacology, 2000 - Elsevier
… cosmetics store) was applied after a 1:1 dilution of the dye base (contained no 2NPPD, but did contain 4-amino-2-hydroxytoluene, N,N-bis(2-hydroxyethyl-p-phenylenediamine sulfate, p…
Number of citations: 52 www.sciencedirect.com
W Johnson - Journal of the American college of toxicology, 1994 - hero.epa.gov
The safety of the hair colorants N-phenyl-p-phenylenediamine (101542)(PPD), N-phenyl-p-phenylenediamine-hydrochloride (2198596)(PPD-HCl) and N-phenyl-p-phenylenediamine-…
Number of citations: 1 hero.epa.gov

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